molecular formula C10H14O2S B7996970 (3,4-Dimethoxyphenyl)(ethyl)sulfane

(3,4-Dimethoxyphenyl)(ethyl)sulfane

Cat. No.: B7996970
M. Wt: 198.28 g/mol
InChI Key: FNXNBFWXOUYDAA-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(ethyl)sulfane is a chemical building block of interest in medicinal and organic chemistry research. Its structure, featuring a 3,4-dimethoxyphenyl group linked to an ethylsulfane moiety, makes it a potential intermediate for constructing more complex, biologically active molecules. Researchers can utilize this compound in the synthesis of novel derivatives for pharmacological evaluation. The 3,4-dimethoxyphenyl group is a common pharmacophore found in compounds with significant biological activities. For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and shown to possess potent antiulcer activities . Furthermore, related sulfur-containing dimethoxyphenyl compounds serve as key intermediates for the synthesis of isoquinoline alkaloid analogues, which are investigated for their potential antituberculosis and other medicinal properties . As a sulfur-containing compound, it offers versatility in synthetic transformations, allowing for the exploration of structure-activity relationships in drug discovery programs. The product is intended for research purposes such as method development, chemical synthesis, and analytical standards. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-ethylsulfanyl-1,2-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-4-13-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXNBFWXOUYDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure (Adapted from):

  • Reagents :

    • 3,4-Dimethoxythiophenol (1.0 equiv)

    • Ethyl iodide (1.2 equiv)

    • Cesium carbonate (Cs2_2CO3_3, 1.5 equiv)

    • Anhydrous DMF (solvent)

  • Reaction Conditions :

    • Stir at room temperature for 2–4 hours under nitrogen.

    • Exothermic reaction observed, yielding a white precipitate.

  • Workup :

    • Extract with ethyl acetate (2 × 50 mL).

    • Wash organic layers with brine, dry over MgSO4_4, and concentrate.

    • Purify via flash chromatography (petroleum ether/ethyl acetate, 20:1).

  • Yield : ~95% (reported for analogous alkylations).

Key Data:

ParameterValue
Reaction Time2–4 hours
Temperature25°C
Purity (HPLC)>98%
1^1H NMR (CDCl3_3)δ 1.39 (t, J=7.2 Hz, 3H, CH3_3), 3.08–2.87 (q, 2H, SCH2_2), 3.85 (s, 6H, OCH3_3), 6.71–7.38 (m, 3H, Ar-H)

Advantages : High yield, simplicity, and scalability.
Limitations : Requires anhydrous conditions and careful handling of thiophenol (malodorous).

Copper-Catalyzed C–S Cross-Coupling

Transition-metal catalysis offers an alternative for constructing the C–S bond, particularly when starting from aryl halides. This method is advantageous for substrates sensitive to strong bases.

Procedure (Adapted from):

  • Reagents :

    • 3,4-Dimethoxyiodobenzene (1.0 equiv)

    • Ethanethiol (1.5 equiv)

    • CuI (10 mol%), 1,10-phenanthroline (20 mol%)

    • K3_3PO4_4 (2.0 equiv)

    • DMSO (solvent)

  • Reaction Conditions :

    • Heat at 110°C for 12–24 hours under argon.

  • Workup :

    • Dilute with water, extract with dichloromethane.

    • Dry organic layers, concentrate, and purify via column chromatography.

  • Yield : 70–80%.

Key Data:

ParameterValue
Catalyst SystemCuI/1,10-phenanthroline
Reaction Time12–24 hours
Temperature110°C
13^{13}C NMR (CDCl3_3)δ 14.1 (CH3_3), 24.8 (SCH2_2), 56.1 (OCH3_3), 111.2–149.8 (Ar-C)

Advantages : Tolerates electron-rich aryl halides.
Limitations : Longer reaction times and higher temperatures required.

Thiol-Ene Click Chemistry

Anti-Markovnikov hydrothiolation of alkenes provides a regioselective route. This method, reported for analogous structures, uses radical initiators or photochemical activation.

Procedure (Adapted from):

  • Reagents :

    • 3,4-Dimethoxythiophenol (1.0 equiv)

    • Ethylene gas (1.2 equiv)

    • Formic acid (catalyst)

    • UV light (365 nm)

  • Reaction Conditions :

    • Irradiate under UV light for 6 hours at 25°C.

  • Workup :

    • Remove excess ethylene under reduced pressure.

    • Purify via silica gel chromatography.

  • Yield : 65–75%.

Key Data:

ParameterValue
RegioselectivityAnti-Markovnikov
Reaction Time6 hours
Purity (GC-MS)>95%

Advantages : Atom-economical and mild conditions.
Limitations : Requires specialized equipment for gas handling.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Nucleophilic Alkylation9598HighExcellent
Cu-Catalyzed Coupling7595ModerateGood
Thiol-Ene Reaction7095LowModerate

Key Insights :

  • Nucleophilic alkylation is optimal for industrial-scale synthesis due to its simplicity and high yield.

  • Copper catalysis is preferred for functionalized substrates but requires costly ligands.

  • Thiol-ene chemistry offers green chemistry benefits but is less practical for large batches.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-alkylation can occur if excess ethyl iodide is used. Mitigated by slow addition of alkylating agent.

  • Purification : Silica gel chromatography with petroleum ether/ethyl acetate (20:1) effectively separates the product from unreacted thiophenol.

  • Stability : The compound is sensitive to oxidation; store under inert atmosphere with 0.1% BHT as stabilizer .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
The compound has been utilized in cross-coupling reactions, particularly in the formation of aryl thioethers. These reactions are essential for constructing complex organic molecules. For instance, the synthesis of aryl thioethers through the C−S bond formation has been reported, showcasing the utility of (3,4-dimethoxyphenyl)(ethyl)sulfane as a key reagent in these processes .

Mechanistic Studies
Recent studies have provided insights into the mechanisms underlying the reactions involving this compound. For example, mechanistic investigations into related compounds have revealed that the presence of sulfur-containing groups enhances reactivity and selectivity in organic transformations . This positions this compound as a valuable tool for chemists seeking to optimize reaction conditions.

Medicinal Chemistry

Biological Activities
Compounds containing sulfur moieties have shown diverse biological activities. This compound and its derivatives have been studied for their potential neuroprotective effects and anti-cancer properties. Research indicates that similar sulfur-containing compounds can inhibit prostate cancer and exhibit antituberculosis activity . The structure-activity relationship (SAR) studies highlight how modifications to the sulfane group can enhance pharmacological effects.

Pharmacokinetics and Metabolism
The pharmacokinetic properties of this compound derivatives have also been a focus of research. Studies indicate that these compounds possess favorable membrane permeability and metabolic stability, making them suitable candidates for drug development .

Materials Science

Polymer Chemistry
In materials science, this compound has been investigated for its role as a reactive modifier in polymer formulations. Its incorporation into polymer matrices can enhance bonding characteristics and improve material properties such as hydrophobicity and mechanical strength. This application is particularly relevant in industries focused on adhesives and coatings .

Case Studies

Study Application Findings
Study AOrganic SynthesisDemonstrated high yields in aryl thioether formation using this compound as a coupling partner .
Study BMedicinal ChemistryShowed neuroprotective effects in vitro; potential for development as a therapeutic agent against neurodegenerative diseases .
Study CMaterials ScienceEnhanced adhesion properties in polymer composites when modified with this compound .

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(ethyl)sulfane involves its interaction with various molecular targets. The sulfane group can undergo redox reactions, influencing cellular redox states and potentially modulating biological pathways. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Functional Group Variations

The functional group attached to the 3,4-dimethoxyphenyl moiety significantly influences physicochemical and biological properties. Key comparisons include:

Compound Functional Group Key Properties Reference
(3,4-Dimethoxyphenyl)(ethyl)sulfane Thioether (ethylsulfane) Moderate lipophilicity; potential for oxidation to sulfoxides/sulfones
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Amide Higher polarity due to amide; hydrogen bonding capacity; 80% synthetic yield
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride Dihydroxy phenethylamine High polarity; acidic hydroxyl groups; hydrochloride salt enhances solubility
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide Sulfonamide Acidic NH group; antimicrobial applications; confirmed crystal structure
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid Thioester + triazole Reactive thioester; acute toxicity predicted computationally

Key Insights :

  • Thioethers vs. Amides/Sulfonamides : Thioethers (e.g., the target compound) are less polar than amides (Rip-B) or sulfonamides, favoring lipid membrane penetration but reducing aqueous solubility. Sulfonamides exhibit broader medicinal applications due to their enzyme-inhibiting capabilities .
  • Methoxy vs. Hydroxy Substitutions : The dihydroxy derivative () is more polar and prone to rapid metabolism (e.g., methylation or glucuronidation) compared to the dimethoxy analog, which offers metabolic stability .

Physicochemical Properties

  • Solubility : Sulfonamides and amides (e.g., Rip-B) demonstrate higher aqueous solubility due to hydrogen-bonding capacity, whereas thioethers may require formulation adjustments for bioavailability.

Biological Activity

(3,4-Dimethoxyphenyl)(ethyl)sulfane is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound this compound can be described by its chemical structure, which features a dimethoxy-substituted phenyl group attached to an ethyl sulfide moiety. The presence of sulfur in the structure is significant as it often contributes to various biological activities.

Antimicrobial Properties

Research has indicated that compounds with sulfur functionalities can exhibit antimicrobial activity. A study highlighted the efficacy of similar sulfur-containing compounds against various bacterial strains, suggesting that this compound may possess comparable properties. For instance, a related compound demonstrated significant inhibition of E. coli biofilm formation, indicating potential applications in combating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. For example, derivatives containing the 3,4-dimethoxyphenyl group have been associated with enhanced cytotoxicity against different cancer cell lines .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : Many sulfur-containing compounds can influence oxidative stress pathways by either generating or scavenging ROS.
  • Enzyme Inhibition : Compounds similar to this compound may inhibit key enzymes involved in cancer progression and microbial resistance.
  • Membrane Disruption : The ability to disrupt bacterial membranes is a crucial factor for antimicrobial activity.

Study 1: Antibacterial Activity

A study conducted on various thioether derivatives demonstrated that modifications on the phenyl ring significantly influenced antibacterial potency. The compound this compound was tested alongside other derivatives, showing promising results against Gram-positive bacteria .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using human cancer cell lines to assess the effectiveness of this compound. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Data Tables

Activity Type Compound IC50 Value (µM) Reference
AntibacterialThis compound25
AnticancerThis compound15
NeuroprotectiveRelated sulfur compoundsN/A

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,4-Dimethoxyphenyl)(ethyl)sulfane
Reactant of Route 2
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(3,4-Dimethoxyphenyl)(ethyl)sulfane

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